Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Description
“Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-” is a chemical compound with the molecular formula C16H14N2O2 . It is also known by other names such as M.G.18881, Benzenepropanoic acid, 4-(2H-indazol-2-yl)-, and 3-(4-(2H-Indazol-2-yl)phenyl)propanoic acid .
Synthesis Analysis
The synthesis of 2H-indazoles, which is a part of the compound , has been extensively studied. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-” is based on the 2H-indazole scaffold, which is a heterocyclic compound . The 2H-indazole is attached to a phenyl group at the 3rd position of the propionic acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The molecular weight of “Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-” is 266.29 . Further physical and chemical properties are not available in the retrieved literature.Future Directions
The future directions in the research of indazole derivatives, including “Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-”, could involve exploring their potential medicinal applications further, given their wide variety of medicinal applications . Additionally, the development of more efficient and environmentally friendly synthetic approaches could also be a focus .
properties
IUPAC Name |
3-(4-indazol-2-ylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHHMJJVKOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231019 | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81265-72-7 | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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